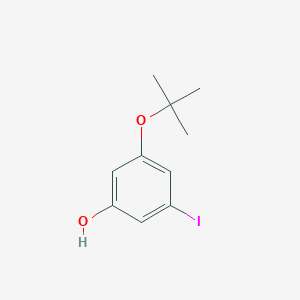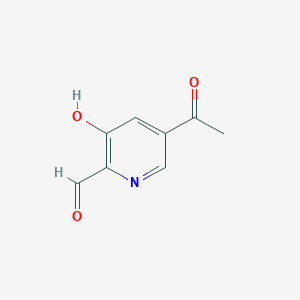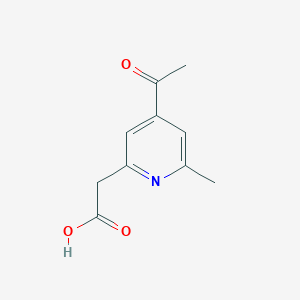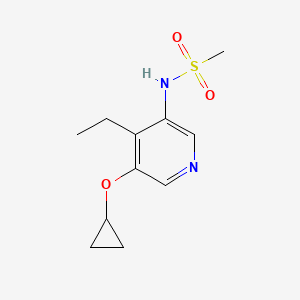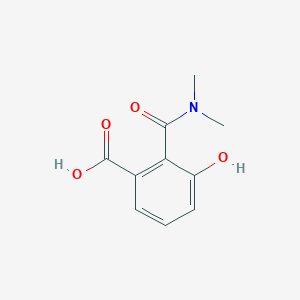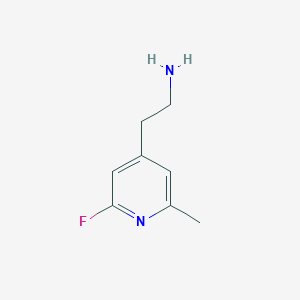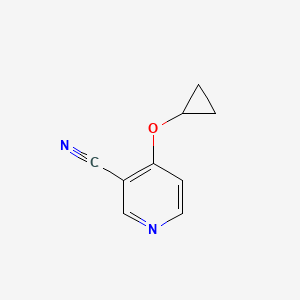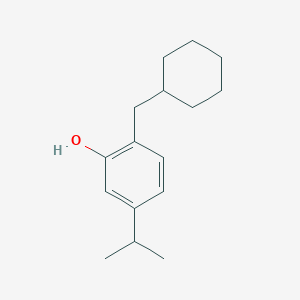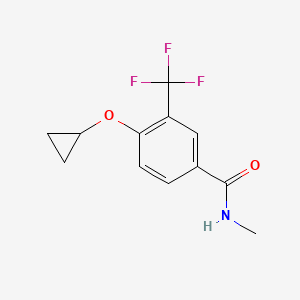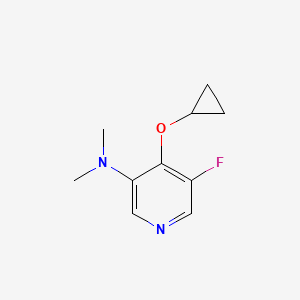
(3-(2,2,2-Trifluoroethyl)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(2,2,2-Trifluoroethyl)phenyl)hydrazine: is an organic compound with the molecular formula C8H9F3N2 . This compound is characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further bonded to a hydrazine moiety. The trifluoroethyl group imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2,2,2-Trifluoroethyl)phenyl)hydrazine can be achieved through several methods. One common approach involves the reaction of 3-bromoacetophenone with 2,2,2-trifluoroethylhydrazine under controlled conditions. The reaction typically takes place in the presence of a base such as potassium carbonate and a solvent like dimethylformamide . The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalysts to enhance the reaction rate and efficiency. The final product is purified through techniques such as distillation or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: (3-(2,2,2-Trifluoroethyl)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form corresponding or .
Reduction: Reduction reactions can be carried out using or to yield or .
Substitution: The trifluoroethyl group can be substituted with other functional groups using reagents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like or electrophiles like .
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of various .
Scientific Research Applications
Chemistry: (3-(2,2,2-Trifluoroethyl)phenyl)hydrazine is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of fluorinated compounds which exhibit unique chemical and physical properties.
Biology: In biological research, this compound is utilized to study the interaction of fluorinated groups with biological macromolecules. It serves as a probe to investigate the effects of fluorination on enzyme activity and protein-ligand interactions .
Medicine: antimicrobial and antiviral properties . Researchers are investigating its efficacy in inhibiting the growth of various pathogens.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials . Its unique properties make it suitable for use in coatings , adhesives , and polymers .
Mechanism of Action
The mechanism of action of (3-(2,2,2-Trifluoroethyl)phenyl)hydrazine involves its interaction with biological targets such as enzymes and receptors . The trifluoroethyl group enhances the compound’s ability to form hydrogen bonds and van der Waals interactions with target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
- 2,2,2-Trifluoroethylhydrazine
- 3-(Trifluoromethyl)phenylhydrazine
- 2,2,2-Trifluoroethylamine
Comparison: Compared to its analogs, (3-(2,2,2-Trifluoroethyl)phenyl)hydrazine exhibits enhanced stability and reactivity due to the presence of the trifluoroethyl group. This makes it a more versatile compound for use in various chemical reactions and applications. Its unique structure also allows for selective interactions with biological targets, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C8H9F3N2 |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
[3-(2,2,2-trifluoroethyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)5-6-2-1-3-7(4-6)13-12/h1-4,13H,5,12H2 |
InChI Key |
DATHMXCZAGYDIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NN)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


